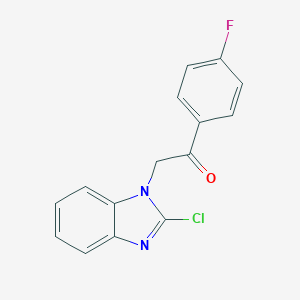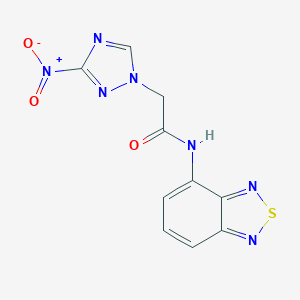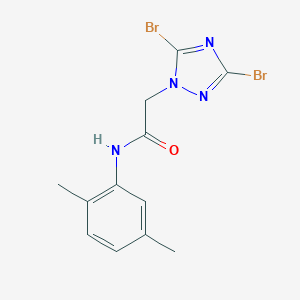![molecular formula C20H17N5O2S2 B277532 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a complex method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has various scientific research applications, including its use as a potential anticancer agent, anti-inflammatory agent, and antimicrobial agent. Several studies have shown that this compound exhibits potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to possess anti-inflammatory properties and can be used to treat various inflammatory conditions, such as rheumatoid arthritis and asthma. Furthermore, this compound has been shown to possess antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the activity of various enzymes and proteins that are involved in the proliferation and survival of cancer cells, such as cyclin-dependent kinases and Akt. Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and can thus reduce inflammation.
Biochemical and Physiological Effects
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. Additionally, this compound has been shown to possess anti-inflammatory properties and can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to possess antimicrobial activity and can thus be used to treat bacterial and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its potent anticancer activity against various types of cancer cells, making it a potential candidate for the development of new anticancer drugs. Additionally, this compound has been shown to possess anti-inflammatory and antimicrobial properties, making it a potential candidate for the development of new anti-inflammatory and antimicrobial drugs. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the research and development of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One of the future directions is the further investigation of its mechanism of action, which can help to identify new targets for the development of new anticancer, anti-inflammatory, and antimicrobial drugs. Additionally, the development of new synthetic methods for the production of this compound can help to overcome its limitations and make it more accessible for research purposes. Furthermore, the evaluation of the pharmacokinetics and toxicity of this compound can help to determine its safety and efficacy for use in humans.
Méthodes De Synthèse
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex process that involves several steps. The first step involves the preparation of 2-mercapto-5-benzyl-1,3,4-thiadiazole, which is then reacted with 4-chloro-3-nitroquinazoline to form 2-(4-nitro-3-oxoquinazolin-2-ylthio)-5-benzyl-1,3,4-thiadiazole. The final step involves the reduction of the nitro group to an amino group to form the desired compound, N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide.
Propriétés
Formule moléculaire |
C20H17N5O2S2 |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C20H17N5O2S2/c26-17(10-11-25-13-21-16-9-5-4-8-15(16)18(25)27)22-19-23-24-20(29-19)28-12-14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,22,23,26) |
Clé InChI |
XTIVLFATXKNKIW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-oxoquinazolin-3(4H)-yl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B277449.png)

![1-{[5-(4-chlorophenyl)-1H-tetraazol-1-yl]acetyl}-4-methylpiperidine](/img/structure/B277453.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277454.png)

![1-{[5-(4-bromophenyl)-1H-tetraazol-1-yl]acetyl}piperidine](/img/structure/B277457.png)

![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277460.png)



![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B277469.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277471.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277473.png)